1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
1-(4-Benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a thioether-linked ethanone moiety at position 5. The ethanone group is further modified with a 4-benzylpiperidine substituent.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6OS/c31-21(29-13-11-19(12-14-29)15-18-7-3-1-4-8-18)16-32-24-22-23(25-17-26-24)30(28-27-22)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIGQXPFXTXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations
- Piperidine vs. Piperazine : The target compound’s 4-benzylpiperidine group may enhance membrane permeability compared to piperazine derivatives (e.g., ), as piperazines are more polar due to their additional nitrogen.
- Substituent Effects: The 3-phenyl group (target compound) vs. Chlorophenyl () and trifluoromethyl () substituents increase electron-withdrawing effects, which could enhance receptor affinity.
- Thioether Linkage : Common across analogs (e.g., ), this group may contribute to redox modulation or covalent interactions with cysteine residues in enzymes.
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